Para-Benzamide Regiochemistry Distinguishes CAS 1316219-87-0 from the Meta-Benzamide BMP Inhibitor DMH1
The critical differentiation parameter is the position of the primary carboxamide group on the phenyl ring. For CAS 1316219-87-0, this group is para-substituted, whereas in DMH1 (CAS 1206711-16-1) it is meta-substituted. This is a non-trivial structural change. In DMH1, the meta-benzamide is essential for its potent BMP type I receptor inhibition (ALK2 IC50 = 107.9 nM) [1]. In contrast, para-substitution in this compound class has been associated with different biological profiles, including potential activity against KDM4C lysine demethylase and melanocortin receptors based on structurally related chemotypes, although direct quantitative data for this specific compound remains limited .
| Evidence Dimension | Benzamide substitution position (structural regioisomerism) |
|---|---|
| Target Compound Data | para-substituted (4-benzamide); MW: 327.4 g/mol; InChI Key: WFEAHQOGWLNUTN-UHFFFAOYSA-N |
| Comparator Or Baseline | DMH1: meta-substituted (3-benzamide); MW: 327.4 g/mol; InChI Key: INBRBQPVPZJDBU-UHFFFAOYSA-N |
| Quantified Difference | Isomeric structural identity; Same molecular formula (C17H21N5O2) but different connectivity |
| Conditions | Structural analysis by NMR, HPLC retention time, and InChI Key differentiation |
Why This Matters
This structural difference dictates that CAS 1316219-87-0 must be specifically procured for any project targeting para-benzamide SAR, as use of the incorrect regioisomer will invalidate biological results.
- [1] Hao, J. et al. (2014). 'DMH1, a small molecule inhibitor of BMP type I receptors, suppresses growth and invasion of lung cancer.' PLOS ONE. View Source
